1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide
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Overview
Description
1’-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound featuring a triazoloquinazoline core, a bromobenzenesulfonyl group, and a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps:
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Formation of the Triazoloquinazoline Core: : This step often starts with the reaction of 2-nitrophenyl azides with diethyl oxalacetate or similar compounds to form triazole derivatives. These intermediates are then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to yield the triazoloquinazoline scaffold .
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Introduction of the Bromobenzenesulfonyl Group: : The triazoloquinazoline intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the bromobenzenesulfonyl group .
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Attachment of the Bipiperidine Moiety: : The final step involves coupling the modified triazoloquinazoline with a bipiperidine derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the carboxamide linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1’-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Azide-substituted derivatives.
Scientific Research Applications
1’-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biological Studies: The compound is used in studying the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in the investigation of biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1’-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with molecular targets such as kinases and receptors. The bromobenzenesulfonyl group enhances binding affinity through hydrophobic interactions and potential halogen bonding, while the triazoloquinazoline core interacts with the active site of enzymes or receptors, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoloquinoxaline Derivatives: These compounds share the triazoloquinazoline core and exhibit similar biological activities.
Bromobenzenesulfonyl Derivatives: Compounds with the bromobenzenesulfonyl group are known for their potent inhibitory effects on various enzymes.
Bipiperidine Carboxamides: These compounds are studied for their potential as central nervous system agents.
Uniqueness
1’-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4’-bipiperidine]-4’-carboxamide is unique due to its combination of structural features, which confer specific binding properties and biological activities not commonly found in other compounds. Its multi-functional nature allows for diverse applications in medicinal chemistry and beyond .
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN7O3S/c27-18-8-10-19(11-9-18)38(36,37)24-23-29-22(20-6-2-3-7-21(20)34(23)31-30-24)32-16-12-26(13-17-32,25(28)35)33-14-4-1-5-15-33/h2-3,6-11H,1,4-5,12-17H2,(H2,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSLMCDJIGAMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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